Nbut-11N
Description
“Nbut-11N” is hypothesized to correspond to N-butyl-2-carboxamide (Compound 1 in ) based on nomenclature conventions and structural analogs listed in the provided evidence. This compound belongs to a class of carboxamide derivatives characterized by a 2-carboxamide core substituted with varying alkyl or aryl groups. While the exact nomenclature rationale for “11N” remains unclear, the compound’s primary structure includes a butyl chain (C₄H₉) attached to the nitrogen of the carboxamide group. Its synthesis typically involves condensation reactions, with reported yields of 49.2% for the baseline N-butyl variant .
Key properties of “this compound” (N-butyl-2-carboxamide) include:
- Molecular formula: C₅H₁₁NO
- Functional groups: Carboxamide (-CONH₂), alkyl chain (butyl).
- Synthetic applications: Intermediate in pharmaceutical and agrochemical synthesis, leveraging its polarity and hydrogen-bonding capacity.
Properties
CAS No. |
150214-87-2 |
|---|---|
Molecular Formula |
C27H36N4O5S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-11-[(3-nitrophenyl)sulfonylamino]undecanamide |
InChI |
InChI=1S/C27H36N4O5S/c32-27(28-19-17-22-21-29-26-15-9-8-14-25(22)26)16-7-5-3-1-2-4-6-10-18-30-37(35,36)24-13-11-12-23(20-24)31(33)34/h8-9,11-15,20-21,29-30H,1-7,10,16-19H2,(H,28,32) |
InChI Key |
QHHILFXBZHWCNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Synonyms |
11-N-(3-nitrobenzenesulfonyl)undecanoyl tryptamine NBUT-11N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Longer alkyl chains and bulky aryl groups reduce yields due to steric and solubility limitations.
- Structure-Activity Relationships (SAR) :
- Alkyl chains optimize lipid bilayer penetration (e.g., drug delivery).
- Aryl groups enhance target binding via π-interactions (e.g., enzyme inhibitors).
- Spectroscopic Consistency : Amide and alkyl/aryl signatures remain distinct across analogs, aiding structural elucidation .
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